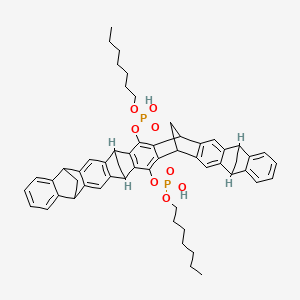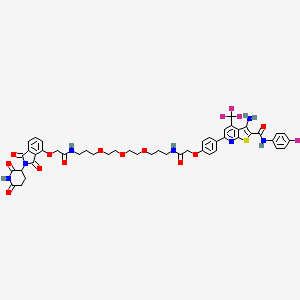
Momelotinib-2,2,6,6-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Momelotinib-2,2,6,6-d6 is a deuterated form of momelotinib, an oral Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor, type I (ACVR1) inhibitor. It has been developed for the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of momelotinib involves several key steps:
Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Conversion to Enaminone: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.
Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation Reaction: The final step involves amidation to produce momelotinib.
Industrial Production Methods: The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: Momelotinib can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common in the synthesis of momelotinib.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as cyanamide and dimethylformamide are used in the synthesis.
Major Products: The major products formed from these reactions include various intermediates like 1-(4-morpholinophenyl)guanidine and methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, leading to the final product, momelotinib .
Aplicaciones Científicas De Investigación
Momelotinib-2,2,6,6-d6 is primarily used in scientific research to study the pharmacokinetics and metabolic stability of momelotinib. It is used in:
Chemistry: To understand the chemical stability and reactivity of momelotinib.
Biology: To study the biological effects and interactions of momelotinib with cellular targets.
Medicine: To investigate the therapeutic potential and efficacy of momelotinib in treating myelofibrosis and other related conditions.
Industry: To develop and optimize production methods for momelotinib
Mecanismo De Acción
Momelotinib exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of myelofibrosis cells. By inhibiting ACVR1, momelotinib also reduces the production of hepcidin, a regulator of iron metabolism, thereby alleviating anemia associated with myelofibrosis .
Comparación Con Compuestos Similares
Ruxolitinib: Another JAK1/JAK2 inhibitor used for myelofibrosis.
Fedratinib: A JAK2 inhibitor with similar therapeutic applications.
Pacritinib: A JAK2 and FLT3 inhibitor used in myelofibrosis treatment
Uniqueness: Momelotinib is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides additional benefits in alleviating anemia, a common complication in myelofibrosis patients .
Propiedades
Fórmula molecular |
C23H22N6O2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,15D2,16D2 |
Clave InChI |
ZVHNDZWQTBEVRY-GTAZUTTNSA-N |
SMILES isomérico |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)[2H] |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)

![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)



![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)



![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
